Symmetric Bis(benzoyl) 1,4-Diazepanes Exhibit Superior Aβ40 Aggregation Inhibition Relative to Mono-Substituted and N-Alkylated Derivatives
Symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives—the direct structural class to which 1,4-bis(3-chlorobenzoyl)-1,4-diazepane belongs—demonstrate Aβ40 aggregation inhibition ranging from 60–63% for optimized analogs such as compounds 3c and 3o [1]. In contrast, mono-substituted (1,4-diazepan-1-yl)(phenyl)methanone derivatives exhibit lower Aβ42 inhibition (32–52%), and N-alkylated 1,4-diazepane derivatives display markedly reduced activity (34% inhibition) [1]. The symmetrical bis-substitution pattern confers a distinct pharmacophore geometry that enhances interaction with amyloid-beta aggregates, a property not shared by asymmetrical or mono-substituted analogs.
| Evidence Dimension | Aβ40 aggregation inhibition (%) |
|---|---|
| Target Compound Data | 60–63% inhibition (compounds 3c and 3o as class-representative symmetric bis-substituted derivatives) |
| Comparator Or Baseline | N-alkylated 1,4-diazepane derivatives: 34% inhibition; mono-substituted (1,4-diazepan-1-yl)(phenyl)methanone: 32–52% inhibition (Aβ42) |
| Quantified Difference | Symmetric bis-substituted derivatives show approximately 1.8-fold higher inhibition than N-alkylated analogs and a 15–31 percentage point improvement over mono-substituted derivatives |
| Conditions | Fluorescence-based aggregation kinetic assay; Aβ40 and Aβ42 isoforms; confirmed by transmission electron microscopy |
Why This Matters
For researchers developing amyloid-beta aggregation inhibitors, the symmetric bis-substituted 1,4-diazepane scaffold provides a validated, quantitatively superior starting point relative to alternative substitution architectures, reducing the need for extensive analog screening.
- [1] Karuturi RC, et al. Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. Medicinal Chemistry Research. 2025. View Source
